BGJKGJXHKFCALG-UHFFFAOYSA-N
Description
BGJKGJXHKFCALG-UHFFFAOYSA-N is a unique InChIKey identifier for a chemical compound, which serves as a standardized representation of its molecular structure. Such comparisons rely on structural similarity, physicochemical properties, and bioactivity data, as outlined in authoritative sources like The Merck Index and the Combined Chemical Dictionary .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.225 |
InChI |
InChI=1S/C12H11NO2/c1-7-5-8-3-2-4-9-10(14)6-11(15)13(7)12(8)9/h2-4,6-7,14H,5H2,1H3 |
InChI Key |
BGJKGJXHKFCALG-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC3=C2N1C(=O)C=C3O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarity Assessment
- Graph-Based Comparisons: Direct graph-theoretical methods compare molecular structures by treating atoms as nodes and bonds as edges. This approach captures complex structural relationships but faces computational challenges for large molecules due to the NP-hard nature of graph isomorphism problems .
- Fingerprint Methods : Binary bit vectors encode structural features (e.g., functional groups, ring systems) for rapid similarity searches. These are widely used in databases like KLSD for kinase-targeted drug discovery .
- Substructure Frequency Analysis: Algorithms identify recurring motifs in compounds, which can predict biological activity or toxicity. For example, carcinogenicity studies leverage substructure patterns to infer toxicological risks .
Physicochemical Property Profiling
Key properties for comparison include:
- Molecular weight , logP (partition coefficient), and solubility (e.g., from CRC Handbook of Chemistry & Physics ).
- Spectroscopic Data : NMR and UV spectra (e.g., Tables 1–2 in ) validate structural identity and purity .
- Toxicity and Bioactivity : Zebrafish embryo assays () and ChEMBL-derived datasets provide comparative toxicity and target interaction data.
Comparative Analysis with Similar Compounds
Structural Analogues
Using graph-based methods, compounds sharing core scaffolds or functional groups with BGJKGJXHKFCALG-UHFFFAOYSA-N can be identified. For example:
- Compound A (CAS 674792-07-5): Features a similar aliphatic chain and nitro group, as detailed in . Its molecular formula (C₁₁H₂₂N₂O₂) and logP (1.39) suggest moderate hydrophobicity, comparable to this compound if structurally aligned .
- Compound B (from Merck Index): A drug analogue with overlapping pharmacophores, such as a benzodiazepine ring system, which may share target-binding profiles .
Physicochemical Property Comparison
Table 1: Key Properties of this compound and Analogues
Research Findings and Challenges
- Data Complexity : Chemical patent tables () and multicomponent solubility datasets () require advanced parsing tools due to their size and heterogeneity.
- Toxicity Variability : Zebrafish assays () reveal protocol-dependent toxicity outcomes, complicating direct comparisons between labs.
- Structural Ambiguity : Fingerprint methods may overlook stereochemical differences, necessitating complementary NMR validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
